N-[3,5-bis(trifluoroMethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c
Description
Chemical Structure and Properties:
The compound, often abbreviated in literature by its complex IUPAC name, features a thiourea core substituted with a 3,5-bis(trifluoromethyl)phenyl group and a stereochemically defined dinaphthazepine-cyclohexyl moiety. Key identifiers include:
- Molecular Formula: C₃₇H₃₁F₆N₃S (based on Kanto Chemical’s listing) .
- Molecular Weight: 663.71 g/mol .
- CAS RN: 1040235-96-8 .
The compound is likely used in asymmetric organocatalysis, given its structural similarity to chiral thiourea catalysts .
Properties
IUPAC Name |
1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31F6N3S/c38-36(39,40)26-17-27(37(41,42)43)19-28(18-26)44-35(47)45-31-11-5-6-12-32(31)46-20-24-15-13-22-7-1-3-9-29(22)33(24)34-25(21-46)16-14-23-8-2-4-10-30(23)34/h1-4,7-10,13-19,31-32H,5-6,11-12,20-21H2,(H2,44,45,47)/t31-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCLYDPDKSHJN-ROJLCIKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent Formation
The foundational step for introducing the 3,5-bis(trifluoromethyl)phenyl group involves generating its organomagnesium precursor. As detailed in US20070135662A1, 3,5-bis(trifluoromethyl)-1-bromobenzene undergoes magnesium insertion in tetrahydrofuran (THF) or THF/aromatic hydrocarbon mixtures to form 3,5-bis(trifluoromethyl)-phenylmagnesium bromide. Critical parameters include:
-
Solvent selection : THF alone or mixed with toluene enhances reagent stability.
-
Temperature control : Maintaining 45°C during bromide addition prevents runaway exotherms.
-
Magnesium purity : Excess magnesium must be avoided to prevent explosive decomposition, as noted in NaBArF24 preparations.
A representative procedure involves reacting 3,5-bis(trifluoromethyl)-1-bromobenzene (1.539 mol) with magnesium (1.888 mol) in THF/toluene at 45°C, yielding a dark brown Grignard solution.
Formylation to Benzyl Alcohol
The Grignard intermediate is treated with paraformaldehyde to form 3,5-bis(trifluoromethyl)benzyl alcohol. Key observations include:
-
Paraformaldehyde stoichiometry : Equimolar or slight excess (≤5%) maximizes yields, as excess reagent reduces efficiency.
-
Reaction conditions : Heating at 45°C for 6 hours followed by hydrolysis with 20% H2SO4 yields crude alcohol (92% purity).
-
Purification : Distillation under vacuum (20 mbar) isolates the product, avoiding column chromatography.
Halogenation of Benzyl Alcohol Intermediates
Hydrobromic Acid-Mediated Bromination
3,5-Bis(trifluoromethyl)benzyl alcohol reacts with 48% HBr and H2SO4 at 100–105°C to form the corresponding benzyl bromide. This method achieves 99.1% yield by suppressing side reactions through controlled acid addition. Alternatives include:
Table 1: Halogenation Methods Comparison
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| HBr/H2SO4 | 100°C, 8 hr | 99.1% | >95% |
| PBr3 | RT, 2 hr | 95% | 90% |
| NaBr/H2SO4 | Reflux, 12 hr | 85% | 88% |
Coupling to Dinaphthyl Frameworks
N-Arylation Strategies
Buchwald-Hartwig amination or Ullmann coupling links the 3,5-bis(trifluoromethyl)phenyl group to the dinaphthyl amine. Key considerations:
Purification and Characterization
Crystallization vs. Distillation
Chemical Reactions Analysis
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various organic transformations, particularly in hydrogen-bonding catalysis.
Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a reagent in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1’,2’-e]azepin-4-yl]cyclohexyl]thiourea involves its ability to form hydrogen bonds with target molecules. This interaction stabilizes transition states and facilitates various chemical transformations. The compound’s molecular targets include enzymes and receptors, where it can modulate their activity by binding to specific sites .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of the Target Compound and Analogues
Research Findings and Performance
(a) Catalytic Efficiency
- The target compound ’s dinaphthazepine-cyclohexyl group enhances π-π stacking interactions, critical for enantioselective catalysis in reactions like Michael additions .
- R,R-TUC demonstrates superior hydrogen-bond-donating ability due to its dimethylamino-cyclohexyl substituent, achieving >90% ee in ketone reductions .
- The binaphthalene derivative (CAS 914497-25-9) shows dual-thiourea cooperativity, enabling anion-binding catalysis in Strecker reactions .
Commercial Availability and Cost
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl-N'-[(1R,2R)-2-(11bR)3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.
- CAS Number : 1069115-56-5
- Molecular Formula : C₃₇H₃₁F₆N₃O
- Molecular Weight : 647.70 g/mol
- InChIKey : BDXWHNAYVACKSW-ROJLCIKYSA-N
The compound features multiple trifluoromethyl groups, which are known to enhance biological activity by improving metabolic stability and bioavailability.
The compound acts primarily through modulation of specific receptors and enzymes involved in various biological pathways. Its structure suggests potential interactions with:
- Enzymatic Inhibition : The presence of the urea moiety may allow it to act as an inhibitor for certain enzymes.
- Receptor Binding : The dinaphthyl structure may facilitate binding to neurotransmitter receptors or other target proteins.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines.
- Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress.
Case Studies
- Antitumor Activity
- Neuroprotection
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Urea Linkage : The initial reaction between the appropriate isocyanate and amines leads to the formation of the urea structure.
- Cyclization : Subsequent cyclization reactions yield the dinaphthyl moiety.
- Fluorination : The trifluoromethyl groups are introduced using specialized fluorination reagents.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 1069115-56-5 |
| Molecular Formula | C₃₇H₃₁F₆N₃O |
| Molecular Weight | 647.70 g/mol |
| Antitumor IC50 | 15 µM |
| Neuroprotection (Infarct Size Reduction) | 30% reduction |
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a trifluoromethyl-substituted phenyl group, a dinaphthazepine core, and a cyclohexylurea scaffold. The trifluoromethyl groups enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions . The dinaphthazepine system introduces steric hindrance and chiral centers (1R,2R and 11bR configurations), which are critical for enantioselective synthesis and binding interactions . The urea moiety enables hydrogen bonding, making it a candidate for enzyme inhibition studies.
Q. What spectroscopic methods are most effective for characterizing this compound?
Use - and -NMR to confirm stereochemistry and substituent placement, particularly for the dinaphthazepine and cyclohexyl groups. IR spectroscopy identifies hydrogen-bonded urea carbonyl stretches (~1650–1700 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHFNO, MW 647.65) and isotopic patterns . X-ray crystallography resolves absolute stereochemistry, as demonstrated in structurally similar dinaphthazepine derivatives .
Q. How is the compound synthesized, and what are the critical reaction conditions?
A two-step approach is common:
- Step 1 : Coupling of 3,5-bis(trifluoromethyl)phenyl isocyanate with a chiral cyclohexylamine intermediate (e.g., (1R,2R)-2-aminocyclohexanol) under anhydrous conditions (DMF, 25°C, 72 hours) .
- Step 2 : Cyclization of the dinaphthazepine core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acid-mediated ring closure. Catalytic hydrogenation (H, Pd/C) is used to reduce nitro intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized given steric and electronic challenges?
Steric hindrance from the dinaphthazepine group often limits yields (<50% in initial attempts). Strategies include:
- Using bulky ligands (e.g., XPhos) in Pd-catalyzed steps to suppress side reactions .
- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility, while toluene minimizes decomposition in high-temperature steps .
Q. How do stereochemical errors arise during synthesis, and how are they resolved?
Epimerization at the 11bR position occurs under basic conditions due to partial ring opening. Mitigation involves:
Q. What contradictions exist in reported biological activity data, and how are they addressed?
Some studies report potent kinase inhibition (IC < 10 nM), while others show no activity. This discrepancy may arise from:
- Solubility issues : The compound’s logP >5 limits aqueous solubility. Use dimethylacetamide (DMA)/PEG 400 mixtures for in vitro assays .
- Metabolic instability : Cytochrome P450-mediated oxidation of the dinaphthazepine core generates inactive metabolites. Stabilize via fluorination or steric blocking .
- Assay variability : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) highlight interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
